molecular formula C13H18N6O3 B5858418 6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one

6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one

Cat. No.: B5858418
M. Wt: 306.32 g/mol
InChI Key: AKCVABIZDBKPHT-UHFFFAOYSA-N
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Description

6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a triazine moiety and an ethylamino group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

6-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]-2-propylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3/c1-4-8-19-10(20)7-6-9(18-19)22-13-16-11(14-5-2)15-12(17-13)21-3/h6-7H,4-5,8H2,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCVABIZDBKPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)OC)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and ethylamine under controlled conditions.

    Coupling with Pyridazinone: The final step involves coupling the triazine intermediate with 2-propylpyridazin-3(2H)-one using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated sites.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **6-{[4-(methylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one
  • **6-{[4-(ethylamino)-6-ethoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one
  • **6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-butylpyridazin-3(2H)-one

Uniqueness

The uniqueness of 6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylamino group and a methoxy-substituted triazine ring makes it particularly effective in certain reactions and applications compared to its analogs.

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